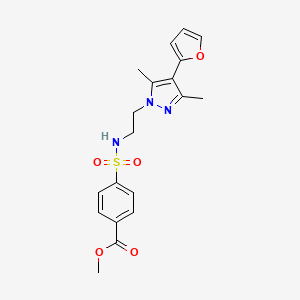
methyl 4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with various diketones to produce substituted pyranones and pyrimidinones . Another related compound, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate, is prepared from methyl N-(benzyloxycarbonyl)glycinate and used to synthesize a variety of heterocyclic compounds, including pyrroles and pyranones . These methods suggest that the synthesis of the compound of interest might involve similar reagents and conditions, potentially using a sulfonamide group as a functional handle for further reactions.
Molecular Structure Analysis
Quantum mechanical calculations, including Density Functional Theory (DFT), have been used to determine the molecular structural parameters and vibrational frequencies of a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide . These techniques could be applied to the compound of interest to predict its molecular structure and properties.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of the exact compound . However, the related compounds discussed are reactive intermediates that can undergo further transformations, such as cyclization and substitution reactions . This suggests that the compound of interest may also participate in similar chemical reactions, given the presence of reactive functional groups like the sulfamoyl and benzoate moieties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds are not detailed in the provided papers. However, the use of spectroscopic techniques (FT-IR, FT-Raman, and UV) and computational methods (NBO, NLMO, MESP analysis) to study a related sulfonamide compound provides a framework for analyzing the properties of the compound of interest . These methods can help predict the reactivity, stability, and spectroscopic characteristics of the compound.
科学的研究の応用
Hydrogen-bonded Supramolecular Structures
Research on substituted 4-pyrazolylbenzoates, which share structural similarities with the compound , has contributed to the understanding of hydrogen-bonded supramolecular structures. For example, studies have shown how molecules of related compounds are linked by hydrogen bonds to form chains, sheets, or three-dimensional framework structures. These findings are significant for the development of materials with specific molecular architectures, potentially useful in catalysis, molecular recognition, and the design of nanoscale structures (Portilla et al., 2007).
Renewable PET Production
In the context of sustainable chemistry, research has been conducted on the use of silica molecular sieves catalyzing reactions between ethylene and renewable furans, similar in structure to the furan component in the compound of interest. This process is aimed at the production of biobased terephthalic acid precursors, a key component in the synthesis of polyethylene terephthalate (PET), which is a step towards renewable and more environmentally friendly plastic materials (Pacheco et al., 2015).
Antibacterial Activity of Novel Compounds
Investigations into novel compounds containing furan-2-carbohydrazides have highlighted the potential for discovering new antibacterial agents. By synthesizing and testing different derivatives for antibacterial activity, researchers contribute to the ongoing search for effective treatments against resistant bacterial strains. This kind of study exemplifies how chemical compounds, similar to the one , can be pivotal in medicinal chemistry for developing new therapeutics (Aghekyan et al., 2020).
Computational Chemistry for Material Design
The synthesis and characterization of related pyrrole chalcone derivatives, including computational studies, provide a foundation for understanding the electronic and structural properties of novel compounds. Such research aids in the design of materials with specific optical, electronic, or biological properties, demonstrating the versatility of computational methods in augmenting experimental findings and guiding the synthesis of compounds with desired functionalities (Singh et al., 2014).
特性
IUPAC Name |
methyl 4-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-13-18(17-5-4-12-27-17)14(2)22(21-13)11-10-20-28(24,25)16-8-6-15(7-9-16)19(23)26-3/h4-9,12,20H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXKAWPLBPGHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B3016194.png)
![1-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3016196.png)
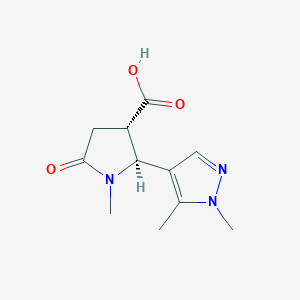
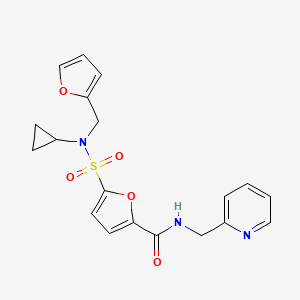
![3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B3016202.png)
![[(3-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B3016203.png)
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine](/img/structure/B3016204.png)
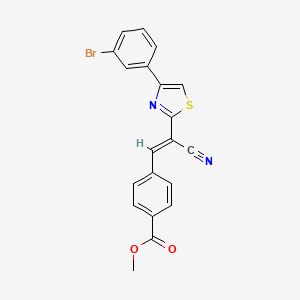
![3-Methoxy-1-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-4-carboxamide](/img/structure/B3016209.png)
![N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3016210.png)


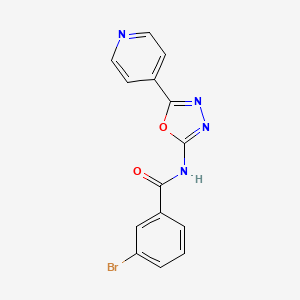
amine hydrochloride](/img/structure/B3016214.png)